

Spectroscopic Analysis of N,N-Dibenzylacetamide and its Analogs: A Comparative Guide

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Compound of Interest

Compound Name:	<i>N,N-Dibenzylacetamide</i>
Cat. No.:	B082985

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **N,N-Dibenzylacetamide** and its structurally related analogs. Due to the limited availability of comprehensive experimental data for **N,N-Dibenzylacetamide** in publicly accessible literature, this guide utilizes data from its close analogs, namely N-Benzylacetamide, N-ethylacetamide, and N,N-Dimethylacetamide, to provide a comparative framework. This information is intended to serve as a valuable resource for the characterization and analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N,N-Dibenzylacetamide** and its analogs.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity	Assignment
N,N-Dibenzylacetamide	-	Data not available in cited sources.	-
N-Benzylacetamide	CDCl ₃	7.35-7.25 (m, 5H), 5.80 (br s, 1H), 4.43 (d, 2H), 2.05 (s, 3H)	Aromatic (C ₆ H ₅), Amide (NH), Benzyl (CH ₂), Acetyl (CH ₃)
N-ethylacetamide ^[1]	CDCl ₃	6.7 (br s, 1H), 3.26 (q, 2H), 1.98 (s, 3H), 1.14 (t, 3H)	Amide (NH), Methylene (CH ₂), Acetyl (CH ₃), Methyl (CH ₃)
N,N-Dimethylacetamide	CDCl ₃	2.96 (s, 3H), 2.88 (s, 3H), 2.08 (s, 3H)	N-Methyl (CH ₃), N-Methyl (CH ₃), Acetyl (CH ₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
N,N-Dibenzylacetamide	-	Data not available in cited sources.	-
N-Benzylacetamide	-	Data not available in cited sources.	-
N-ethylacetamide ^[1]	CDCl ₃	170.1, 34.5, 23.1, 14.8	Carbonyl (C=O), Methylene (CH ₂), Acetyl (CH ₃), Methyl (CH ₃)
N,N-Dimethylacetamide	CDCl ₃	170.2, 37.9, 35.0, 21.5	Carbonyl (C=O), N-Methyl (CH ₃), N-Methyl (CH ₃), Acetyl (CH ₃)

Table 3: Infrared (IR) Spectroscopic Data

Compound	Sample Prep.	Wavenumber (cm ⁻¹)	Assignment
N,N-Dibenzylacetamide	-	Data not available in cited sources.	-
N-Benzylacetamide[2]	Gas Phase	~3450, ~3060, ~2930, ~1670, ~1530	N-H Stretch, C-H Aromatic Stretch, C-H Aliphatic Stretch, C=O Stretch (Amide I), N-H Bend (Amide II)
N-ethylacetamide[1]	Liquid Film	3290, 2970, 1650, 1560	N-H Stretch, C-H Stretch (sp ³), C=O Stretch (Amide I), N-H Bend (Amide II)
N,N-Dimethylacetamide	Neat	~2930, ~1645	C-H Stretch, C=O Stretch (Amide I)

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization	m/z (relative intensity %)	Assignment
N,N-Dibenzylacetamide	-	Data not available in cited sources.	-
N-Benzylacetamide[2]	EI	149 (M ⁺), 106, 91, 44	Molecular Ion, [C ₇ H ₈ N] ⁺ , [C ₇ H ₇] ⁺ , [CH ₃ CO] ⁺
N-ethylacetamide[1]	EI	87 (46.9, M ⁺), 72 (10.5), 44 (31.0)	Molecular Ion, [M-CH ₃] ⁺ , [CH ₃ CONH ₂] ⁺
N,N-Dimethylacetamide[3]	EI	87 (M ⁺), 72, 44, 42	Molecular Ion, [M-CH ₃] ⁺ , [CH ₃ CON(CH ₃)] ⁺ , [CH ₂ CO] ⁺

Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λ_{max} (nm)	Electronic Transition
N,N-Dibenzylacetamide	-	Predicted: ~258, ~207	$\pi \rightarrow \pi^*$ (Benzene ring), $\pi \rightarrow \pi^*$ (Benzene ring)
N-Benzylacetamide	-	Data not available in cited sources.	-
N-ethylacetamide	-	Data not available in cited sources.	-
N,N-Dimethylacetamide	-	Data not available in cited sources.	-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Data Acquisition:

- Acquire the spectrum using a standard pulse sequence.
- Typical spectral width is -2 to 12 ppm.
- The number of scans can range from 8 to 64, depending on the sample concentration.
- Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Data Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Typical spectral width is 0 to 220 ppm.
- A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
- Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

- The final spectrum is usually presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution to a final concentration of about 10-100 $\mu\text{g/mL}$.

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source.
- Bombard the sample with a beam of electrons (typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).
- Accelerate the ions into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

- Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) to prepare a stock solution of known concentration.

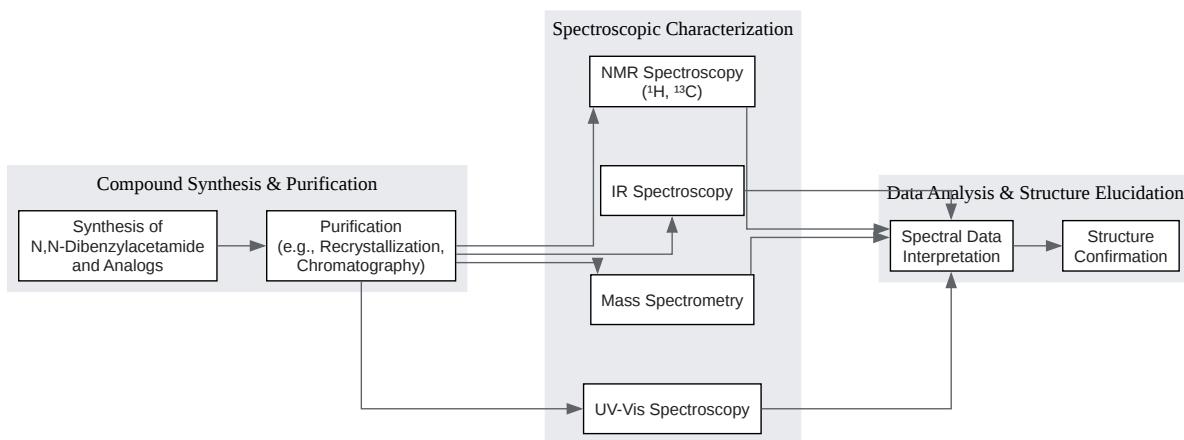
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

- Record a baseline spectrum using a cuvette filled with the pure solvent.
- Fill a cuvette with the sample solution and place it in the spectrophotometer.
- Scan a range of wavelengths (e.g., 200-400 nm for these compounds) to obtain the absorption spectrum.
- Identify the wavelength of maximum absorbance (λ_{max}).

Visualizations

General Workflow for Spectroscopic Analysis

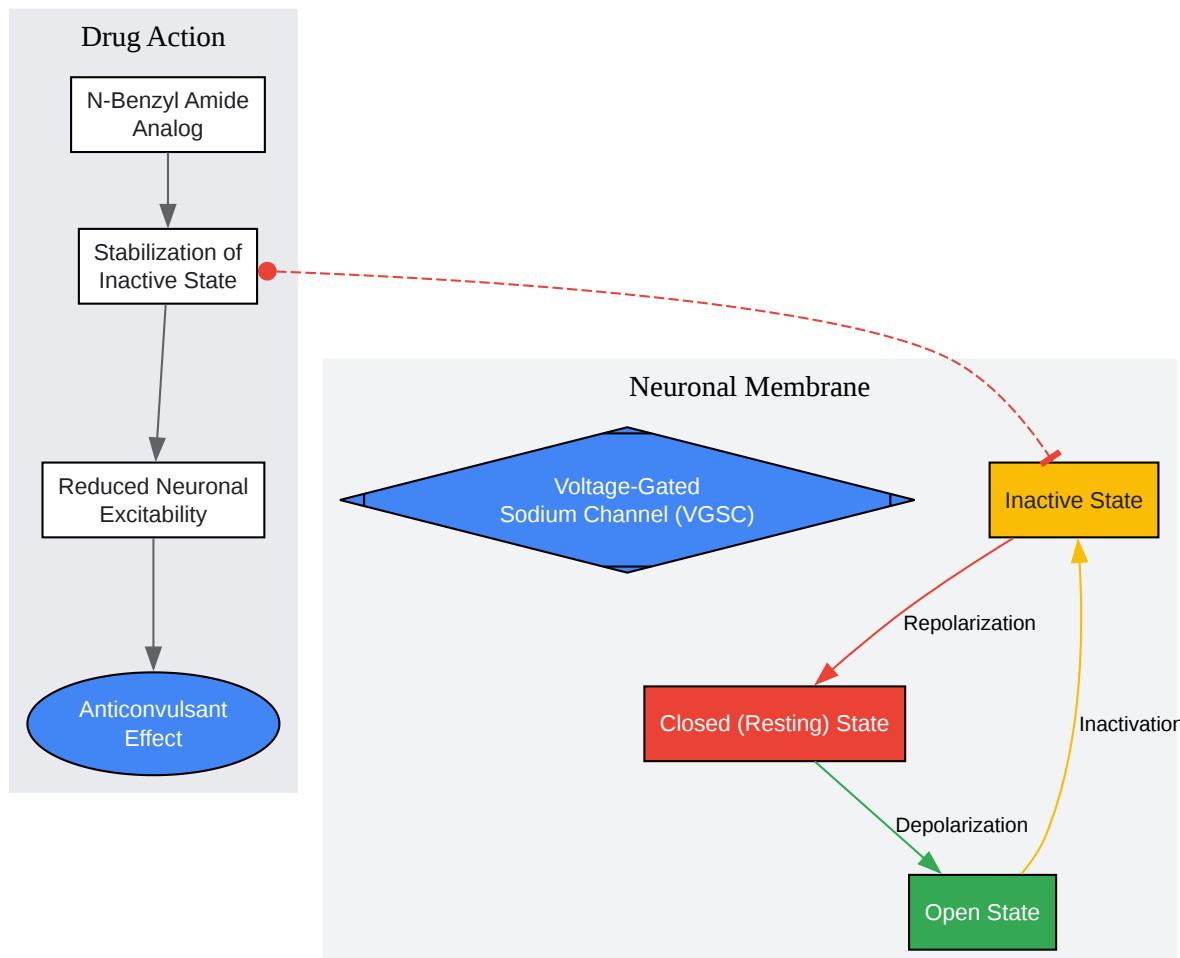


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General workflow for the synthesis and spectroscopic characterization of organic compounds.

Proposed Signaling Pathway for Anticonvulsant Activity

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Proposed mechanism of action for the anticonvulsant effects of N-benzyl amide analogs.

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